molecular formula C8H7FO3 B1613151 2-(4-Fluoro-3-hydroxyphenyl)acetic acid CAS No. 31338-68-8

2-(4-Fluoro-3-hydroxyphenyl)acetic acid

Cat. No.: B1613151
CAS No.: 31338-68-8
M. Wt: 170.14 g/mol
InChI Key: SRWPTQILYBZQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoro-3-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H7FO3. It features a fluorine atom and a hydroxyl group substituted on a phenylacetic acid structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of environmentally benign organoboron reagents and palladium catalysts ensures that the process is both effective and sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of 4-fluoro-3-hydroxybenzoic acid.

    Reduction: Formation of 2-(4-fluoro-3-hydroxyphenyl)ethanol.

    Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluoro-3-hydroxyphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and fluorine groups play a crucial role in its binding affinity and activity. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluoro-3-hydroxyphenyl)acetic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

31338-68-8

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

2-(4-fluoro-3-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H7FO3/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,10H,4H2,(H,11,12)

InChI Key

SRWPTQILYBZQDE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CC(=O)O)O)F

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)O)F

Origin of Product

United States

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